4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride
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Overview
Description
4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride is a chemical compound with the molecular formula C14H21N3·HCl It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the quinazoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity to these targets, while the quinazoline core can modulate the compound’s overall activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-Methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride is unique due to its specific combination of a quinazoline core and a piperidine ring, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroquinazoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3.ClH/c1-10-12-4-2-3-5-13(12)17-14(16-10)11-6-8-15-9-7-11;/h11,15H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQGRCWXBLGHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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